1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine
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Overview
Description
1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorothiophene ring, a sulfonyl group, a pyrrolidine ring, and a phenylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorothiophene Ring: This can be achieved through the chlorination of thiophene using reagents such as sulfuryl chloride.
Introduction of the Sulfonyl Group: The chlorothiophene ring is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of the Pyrrolidine Ring: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Phenylpiperazine: The final step involves coupling the pyrrolidine derivative with phenylpiperazine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid: Similar structure but lacks the phenylpiperazine moiety.
1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-methylpiperazine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c20-17-8-9-18(27-17)28(25,26)23-10-4-7-16(23)19(24)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJQBVHEVYFMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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